(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid
Overview
Description
(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid is a boronic acid derivative that features a tert-butyldimethylsilyl group, a fluorine atom, and an indole ring
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in the body, often forming reversible covalent bonds with target biomolecules .
Mode of Action
This interaction often involves the boron atom of the boronic acid and a hydroxyl group on the target molecule .
Biochemical Pathways
Boronic acids are known to be involved in a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors .
Pharmacokinetics
The compound’s molecular weight (27523 g/mol) suggests that it may have suitable properties for absorption and distribution. The presence of the tert-butyldimethylsilyl group could potentially enhance the compound’s lipophilicity, which might influence its absorption and distribution .
Result of Action
Given the general reactivity of boronic acids, it is plausible that this compound could influence a variety of cellular processes through its interactions with different enzymes and receptors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid. Factors such as pH and temperature can affect the stability of boronic acids and their ability to form reversible covalent bonds with target molecules . Additionally, the presence of other molecules in the environment could potentially interfere with the compound’s interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Silylation: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Boronic Acid Formation: The boronic acid moiety is introduced through a reaction with a boronic ester or boronic acid precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the indole ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronate esters, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid: Similar structure but lacks the fluorine atom.
(1-(tert-Butyldimethylsilyl)-5-methyl-1H-indole-3-boronic acid pinacol ester): Contains a methyl group instead of a fluorine atom and a pinacol ester instead of a boronic acid group.
Uniqueness
(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the tert-butyldimethylsilyl group, fluorine atom, and boronic acid moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]-5-fluoroindol-4-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO2Si/c1-14(2,3)20(4,5)17-9-8-10-12(17)7-6-11(16)13(10)15(18)19/h6-9,18-19H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVAQTRJECVDQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CN2[Si](C)(C)C(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726256 | |
Record name | {1-[tert-Butyl(dimethyl)silyl]-5-fluoro-1H-indol-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093066-72-8 | |
Record name | B-[1-[(1,1-Dimethylethyl)dimethylsilyl]-5-fluoro-1H-indol-4-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093066-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[tert-Butyl(dimethyl)silyl]-5-fluoro-1H-indol-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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